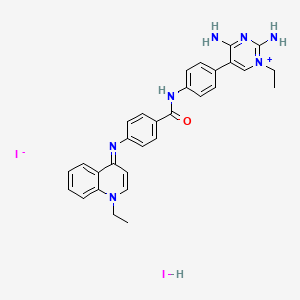
alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a piperidine ring, a phenyl group, and a naphthylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide typically involves the reaction of piperidine with ethylene chlorohydrin to form 2-piperidinoethanol. This intermediate is then reacted with a naphthylacetamide derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular function and signaling. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide can be compared with similar compounds such as alpha-Ethyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile. While both compounds share structural similarities, this compound is unique in its specific functional groups and resulting properties .
List of Similar Compounds
- Alpha-Ethyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile
- Alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile
Properties
CAS No. |
50765-91-8 |
|---|---|
Molecular Formula |
C24H32N2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
5-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)hex-4-enamide |
InChI |
InChI=1S/C24H32N2O/c1-19(2)13-14-24(23(25)27,15-18-26-16-6-3-7-17-26)22-12-8-10-20-9-4-5-11-21(20)22/h4-5,8-13H,3,6-7,14-18H2,1-2H3,(H2,25,27) |
InChI Key |
DRQHMYYWGQFHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


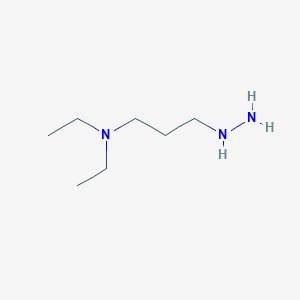
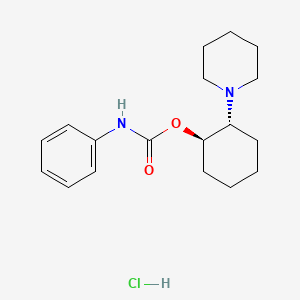
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
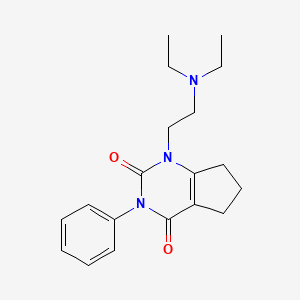

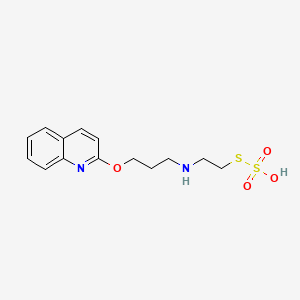
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)



![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)

